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Introduction
Multidrug resistance (MDR) remains a significant hurdle in the effective treatment of cancer. A

primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC)

transporters, which function as drug efflux pumps, reducing the intracellular concentration of

chemotherapeutic agents and thereby diminishing their efficacy.[1] Phosphodiesterase type 5

(PDE5) inhibitors, a class of drugs widely used for erectile dysfunction and pulmonary

hypertension, have shown promise in reversing MDR.[2][3] This document provides detailed

application notes and protocols for using PDE5 inhibitors, such as sildenafil and vardenafil, as

tools to investigate and potentially overcome drug resistance in cancer research.

PDE5 inhibitors primarily act by increasing intracellular levels of cyclic guanosine

monophosphate (cGMP).[4] In the context of drug resistance, several studies have

demonstrated that certain PDE5 inhibitors can directly interact with and inhibit the function of

key ABC transporters, including P-glycoprotein (ABCB1), breast cancer resistance protein

(BCRP/ABCG2), and multidrug resistance-associated protein 7 (MRP7).[1][2][5] This inhibition

leads to increased intracellular accumulation of anticancer drugs in resistant cells, thereby re-

sensitizing them to chemotherapy.
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Reversal of Multidrug Resistance: Investigating the ability of PDE5 inhibitors to sensitize

MDR cancer cell lines to various chemotherapeutic agents.

Mechanism of Action Studies: Elucidating the molecular mechanisms by which PDE5

inhibitors modulate the activity of ABC transporters.

Synergistic Drug Combination Studies: Evaluating the potential of PDE5 inhibitors to

enhance the efficacy of conventional chemotherapy in vitro and in vivo.

Data Presentation
The following tables summarize quantitative data from studies investigating the effect of

sildenafil and vardenafil on reversing drug resistance in various cancer cell lines.

Table 1: Effect of Sildenafil on Reversing ABCB1-Mediated Drug Resistance[6]

Cell Line
Chemother
apeutic
Agent

IC50
(μmol/L)
without
Sildenafil

IC50
(μmol/L)
with 2.5
μmol/L
Sildenafil

IC50
(μmol/L)
with 10
μmol/L
Sildenafil

Fold
Reversal (at
10 μmol/L)

KB-C2 Colchicine 0.85 ± 0.07 0.21 ± 0.03 0.08 ± 0.01 10.6

KB-C2 Vinblastine 0.92 ± 0.08 0.25 ± 0.04 0.10 ± 0.02 9.2

KB-C2 Paclitaxel 1.20 ± 0.11 0.33 ± 0.05 0.13 ± 0.02 9.2

KB-V1 Colchicine 0.79 ± 0.06 0.19 ± 0.03 0.07 ± 0.01 11.3

KB-V1 Vinblastine 0.88 ± 0.07 0.23 ± 0.04 0.09 ± 0.01 9.8

KB-V1 Paclitaxel 1.15 ± 0.10 0.30 ± 0.04 0.12 ± 0.02 9.6

Table 2: Effect of Sildenafil on Reversing ABCG2-Mediated Drug Resistance[6]
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Cell Line
Chemotherape
utic Agent

IC50 (μmol/L)
without
Sildenafil

IC50 (μmol/L)
with 50 μmol/L
Sildenafil

Fold Reversal

MCF-7/Flv1000 Flavopiridol 1.30 ± 0.12 0.15 ± 0.02 8.7

MCF-7/Flv1000 Mitoxantrone 1.50 ± 0.14 0.18 ± 0.03 8.3

MCF-7/Flv1000 SN-38 0.80 ± 0.07 0.10 ± 0.01 8.0

S1-M1-80 Flavopiridol 1.45 ± 0.13 0.17 ± 0.02 8.5

S1-M1-80 Mitoxantrone 1.65 ± 0.15 0.20 ± 0.03 8.3

S1-M1-80 SN-38 0.95 ± 0.08 0.12 ± 0.02 7.9

Table 3: Effect of Vardenafil on Reversing MRP7-Mediated Drug Resistance[3]

Cell Line
Chemoth
erapeutic
Agent

IC50 (μM)
without
Vardenafi
l

IC50 (μM)
with 1.25
μM
Vardenafi
l

IC50 (μM)
with 2.5
μM
Vardenafi
l

IC50 (μM)
with 5 μM
Vardenafi
l

Fold
Reversal
(at 5 μM)

HEK/MRP7 Paclitaxel 0.32 ± 0.04 0.11 ± 0.02 0.05 ± 0.01
0.02 ±

0.003
16.0

HEK/MRP7 Docetaxel 0.45 ± 0.05 0.15 ± 0.02 0.07 ± 0.01
0.03 ±

0.004
15.0

HEK/MRP7 Vinblastine 0.58 ± 0.06 0.20 ± 0.03 0.10 ± 0.01
0.04 ±

0.005
14.5

Signaling Pathways and Mechanisms
The primary mechanism by which sildenafil and vardenafil reverse multidrug resistance is

through the direct inhibition of ABC transporter efflux function. This leads to an increased

intracellular concentration of chemotherapeutic drugs, allowing them to reach their therapeutic

targets.
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Mechanism of PDE5 inhibitor-mediated reversal of drug resistance.

Experimental Protocols
Protocol 1: Cytotoxicity Assay (MTT Assay)
This protocol determines the effect of a PDE5 inhibitor on the sensitivity of cancer cells to a

chemotherapeutic agent.
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Materials:

Cancer cell lines (parental and drug-resistant)

Complete cell culture medium

Chemotherapeutic agent (e.g., doxorubicin, paclitaxel)

PDE5 inhibitor (e.g., sildenafil, vardenafil)

96-well plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO

Microplate reader

Procedure:

Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach

overnight.

Prepare serial dilutions of the chemotherapeutic agent in culture medium.

Prepare solutions of the PDE5 inhibitor at non-toxic concentrations (determined from

preliminary toxicity assays).

Treat the cells with the chemotherapeutic agent alone or in combination with the PDE5

inhibitor. Include wells with untreated cells as a control.

Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan

crystals.
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Measure the absorbance at 570 nm using a microplate reader.

Calculate the IC50 values (the concentration of drug that inhibits cell growth by 50%) using

appropriate software. The fold reversal of resistance is calculated by dividing the IC50 of the

chemotherapeutic agent alone by the IC50 in the presence of the PDE5 inhibitor.[7]
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Workflow for the MTT cytotoxicity assay.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/product/b12419456?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12419456?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol 2: Drug Accumulation and Efflux Assay
This protocol measures the effect of a PDE5 inhibitor on the intracellular accumulation and

efflux of a fluorescent or radiolabeled chemotherapeutic agent.

Materials:

Cancer cell lines (parental and drug-resistant)

Complete cell culture medium

Fluorescently labeled (e.g., doxorubicin) or radiolabeled (e.g., [³H]-paclitaxel)

chemotherapeutic agent

PDE5 inhibitor (e.g., sildenafil, vardenafil)

Ice-cold PBS

Lysis buffer

Flow cytometer or liquid scintillation counter

Procedure for Accumulation:

Harvest cells and resuspend them in culture medium at a concentration of 1 x 10⁶ cells/mL.

Pre-incubate the cells with or without the PDE5 inhibitor for 1 hour at 37°C.

Add the fluorescently or radiolabeled chemotherapeutic agent and incubate for the desired

time (e.g., 2 hours) at 37°C.

Stop the incubation by adding ice-cold PBS and centrifuge the cells.

Wash the cells twice with ice-cold PBS.

Lyse the cells and measure the fluorescence or radioactivity.

Procedure for Efflux:
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Follow steps 1-3 of the accumulation protocol.

After the loading period, wash the cells with fresh, pre-warmed medium to remove the

extracellular drug.

Resuspend the cells in fresh medium with or without the PDE5 inhibitor and incubate at

37°C.

At various time points (e.g., 0, 30, 60, 120 minutes), take aliquots of the cell suspension.

Wash the cells with ice-cold PBS and lyse them.

Measure the remaining intracellular fluorescence or radioactivity.
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Workflow for drug accumulation and efflux assays.
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The use of PDE5 inhibitors like sildenafil and vardenafil provides a valuable strategy for

studying and potentially overcoming multidrug resistance in cancer. The protocols and data

presented here offer a framework for researchers to investigate the efficacy and mechanisms

of these agents in their specific models of drug-resistant cancer. Further research and clinical

trials are warranted to fully explore the therapeutic potential of repurposing PDE5 inhibitors as

adjuvants in cancer chemotherapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. The Phosphodiesterase-5 Inhibitor Vardenafil Is a Potent Inhibitor of ABCB1/P-
Glycoprotein Transporter - PMC [pmc.ncbi.nlm.nih.gov]

2. PDE5 inhibitors, sildenafil and vardenafil, reverse multidrug resistance by inhibiting the
efflux function of multidrug resistance protein 7 (ATP-binding Cassette C10) transporter -
PubMed [pubmed.ncbi.nlm.nih.gov]

3. PDE5 inhibitors, sildenafil and vardenafil, reverse multidrug resistance by inhibiting the
efflux function of multidrug resistance protein 7 (ATP‐binding Cassette C10) transporter -
PMC [pmc.ncbi.nlm.nih.gov]

4. Phosphodiesterase type 5 and cancers: progress and challenges - PMC
[pmc.ncbi.nlm.nih.gov]

5. mdpi.com [mdpi.com]

6. aacrjournals.org [aacrjournals.org]

7. Item - The effect of vardenafil and tadalafil on the reversal of ABCB1-mediated resistance
to colchicine, paclitaxel and cisplatin in drug selected cell line. - figshare - Figshare
[figshare.com]

To cite this document: BenchChem. [Application Notes: Utilizing PDE5 Inhibitors to
Investigate and Overcome Drug Resistance]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b12419456#pde5-in-3-for-investigating-drug-
resistance]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b12419456?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3084276/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3084276/
https://pubmed.ncbi.nlm.nih.gov/22578167/
https://pubmed.ncbi.nlm.nih.gov/22578167/
https://pubmed.ncbi.nlm.nih.gov/22578167/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3407321/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3407321/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3407321/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5716802/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5716802/
https://www.mdpi.com/2075-4426/11/6/585
https://aacrjournals.org/cancerres/article/71/8/3029/569896/Sildenafil-Reverses-ABCB1-and-ABCG2-Mediated
https://figshare.com/articles/dataset/_The_effect_of_vardenafil_and_tadalafil_on_the_reversal_of_ABCB1_mediated_resistance_to_colchicine_paclitaxel_and_cisplatin_in_drug_selected_cell_line_/449775
https://figshare.com/articles/dataset/_The_effect_of_vardenafil_and_tadalafil_on_the_reversal_of_ABCB1_mediated_resistance_to_colchicine_paclitaxel_and_cisplatin_in_drug_selected_cell_line_/449775
https://figshare.com/articles/dataset/_The_effect_of_vardenafil_and_tadalafil_on_the_reversal_of_ABCB1_mediated_resistance_to_colchicine_paclitaxel_and_cisplatin_in_drug_selected_cell_line_/449775
https://www.benchchem.com/product/b12419456#pde5-in-3-for-investigating-drug-resistance
https://www.benchchem.com/product/b12419456#pde5-in-3-for-investigating-drug-resistance
https://www.benchchem.com/product/b12419456#pde5-in-3-for-investigating-drug-resistance
https://www.benchchem.com/product/b12419456#pde5-in-3-for-investigating-drug-resistance
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12419456?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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